molecular formula C25H18BrNO5 B11585290 2-Benzyl-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-Benzyl-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Katalognummer: B11585290
Molekulargewicht: 492.3 g/mol
InChI-Schlüssel: LSFCVBXVCGHBKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a chromenopyrrole-dione derivative characterized by a fused chromene-pyrrole ring system substituted with a benzyl group at position 2 and a brominated, hydroxylated, and methoxylated phenyl group at position 1. The synthesis of analogous compounds, such as 2-methyl-1-phenyl derivatives, involves reactions with hydrazine hydrate under varying stoichiometric and solvent conditions . However, the bromo, hydroxyl, and methoxy substituents in this compound likely influence its electronic properties, solubility, and reactivity compared to simpler analogs.

Eigenschaften

Molekularformel

C25H18BrNO5

Molekulargewicht

492.3 g/mol

IUPAC-Name

2-benzyl-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H18BrNO5/c1-31-19-12-15(11-17(26)23(19)29)21-20-22(28)16-9-5-6-10-18(16)32-24(20)25(30)27(21)13-14-7-3-2-4-8-14/h2-12,21,29H,13H2,1H3

InChI-Schlüssel

LSFCVBXVCGHBKI-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C(=CC(=C1)C2C3=C(C(=O)N2CC4=CC=CC=C4)OC5=CC=CC=C5C3=O)Br)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps. One common method includes the following steps:

    Formation of the chromeno[2,3-c]pyrrole core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the benzyl group: This step often involves a Friedel-Crafts alkylation reaction.

    Hydroxylation and methoxylation: These functional groups can be introduced through selective oxidation and methylation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzyl-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

2-Benzyl-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Benzyl-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with biological molecules, while the bromo group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Below is an analysis of structurally or functionally related compounds:

(a) 2-Methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

  • Structural Differences : The target compound replaces the methyl group at position 2 with a benzyl moiety and introduces a bromo-hydroxy-methoxy-phenyl group at position 1.
  • Synthetic Methodology : Similar to the target compound, this analog is synthesized using hydrazine hydrate (3–7 equivalents) under heated conditions in polar solvents. Yields vary with reagent stoichiometry, suggesting that the benzyl and brominated substituents in the target compound may require optimized conditions for efficient synthesis .

(b) 3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (Fluoroimide)

  • Functional Comparison: A pesticide with a pyrrole-dione core but lacking the chromene ring. The halogen (Cl, F) and aryl substitutions highlight the importance of electronegative groups in bioactivity.

(c) Chromafenozide

  • Structural Similarities: Contains a chromene-carboxylic acid hydrazide scaffold. While distinct from the target compound’s fused pyrrole-dione system, chromafenozide’s activity as an insect growth regulator underscores the pharmacological relevance of chromene derivatives. The bromine atom in the target compound could confer unique binding properties compared to chromafenozide’s dimethylbenzoyl groups .

Limitations of Available Evidence

The provided sources lack direct data on the target compound’s synthesis, physical properties, or bioactivity. Key gaps include:

  • Synthetic Yields: No yield data for the target compound’s synthesis under conditions described in .

Biologische Aktivität

2-Benzyl-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C26H19BrNO3\text{C}_{26}\text{H}_{19}\text{Br}\text{N}\text{O}_{3}

This structure features a chromeno-pyrrole backbone with various substituents that contribute to its biological activity.

Anticancer Activity

Recent studies have explored the anticancer potential of similar compounds derived from pyrrole structures. For instance, derivatives of 1-benzyl-5-bromoindolin-2-one exhibited significant anticancer activity against breast (MCF-7) and lung (A-549) cancer cell lines. The best-performing derivatives had IC50 values as low as 2.93 µM against MCF-7 cells, indicating potent anti-proliferative effects .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (µM)Reference
1-Benzyl-5-bromoindolin-2-oneMCF-72.93
1-Benzyl-5-bromoindolin-2-oneA-5497.17
DoxorubicinMCF-74.30

Antibacterial Activity

Pyrrole-based compounds have also shown promise as antibacterial agents. For example, novel pyrrole derivatives demonstrated MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting that similar derivatives of the target compound may possess comparable antibacterial properties .

Table 2: Antibacterial Activity of Pyrrole Derivatives

Compound NamePathogenMIC (µg/mL)Reference
Pyrrole Benzamide DerivativeStaphylococcus aureus3.12
Pyrrole Benzamide DerivativeEscherichia coli12.5

Case Studies

  • Case Study on Indolin Derivatives : A study focused on the development of indolin derivatives revealed significant anti-proliferative effects in breast and lung cancer cell lines, indicating a promising avenue for further research into related compounds like the target compound .
  • Exploration of Pyrrole Compounds : Research on pyrrole-containing structures highlighted their efficacy against bacterial strains resistant to conventional antibiotics, showcasing their potential in treating infections where traditional therapies fail .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized for higher yields?

  • Methodology : Synthesis typically involves multicomponent reactions, starting with substituted benzaldehydes and primary amines under basic conditions. Optimization includes:

  • Solvent selection : Polar solvents (e.g., dimethylformamide) enhance nucleophilicity in substitution reactions .
  • Temperature control : Maintaining 60–80°C minimizes side reactions during cyclization .
  • Catalysts : Lewis acids like BF₃·Et₂O improve regioselectivity in chromeno-pyrrole core formation .
    • Validation : Monitor intermediates via thin-layer chromatography (TLC) and purify via column chromatography .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Essential Techniques :

  • NMR Spectroscopy : Assigns proton environments (e.g., distinguishing methoxy vs. hydroxy protons) .
  • HPLC : Quantifies purity (>95%) and detects trace byproducts using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry : Confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Q. What common chemical reactions does this compound undergo, and how are products characterized?

  • Reactions :

  • Oxidation : Hydroxy groups convert to ketones using Jones reagent (CrO₃/H₂SO₄), monitored by IR for C=O stretches .
  • Nucleophilic substitution : Bromo groups react with amines (e.g., morpholine) in DMSO at 100°C, confirmed by ¹³C NMR .
    • Product Analysis : X-ray crystallography resolves stereochemistry, while UV-Vis identifies conjugated systems .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate bioactivity?

  • Approach :

  • Analog synthesis : Modify substituents (e.g., replace methoxy with ethoxy) and test antimicrobial activity via MIC assays .
  • Targeted assays : Use kinase inhibition panels to identify interactions with pathways like MAPK or PI3K .
    • Data Interpretation : Compare IC₅₀ values of analogs to pinpoint critical functional groups (e.g., bromo enhances DNA intercalation) .

Q. What computational methods predict the compound’s reactivity or biological targets?

  • Tools :

  • Molecular docking (AutoDock Vina) : Simulate binding to proteins (e.g., topoisomerase II) using PDB structures .
  • DFT calculations : Predict electrophilic sites via Fukui indices, guiding derivatization strategies .
    • Validation : Cross-reference computational predictions with experimental kinetic studies (e.g., Hammett plots) .

Q. How can contradictions in reported biological activity data across studies be resolved?

  • Strategies :

  • Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize to positive controls (e.g., doxorubicin) .
  • Metabolite profiling : LC-MS identifies degradation products that may confound activity results .
    • Case Study : Discrepancies in anticancer activity may arise from varying intracellular glutathione levels affecting redox cycling .

Q. What strategies optimize selectivity in derivatization for targeted therapeutic applications?

  • Methods :

  • Protecting groups : Temporarily block hydroxy groups with TBSCl during alkylation to direct reactivity to bromo sites .
  • Click chemistry : Introduce triazole moieties via Cu-catalyzed azide-alkyne cycloaddition for enhanced solubility and target affinity .

Q. How can in vitro and in vivo models evaluate the compound’s pharmacokinetics?

  • In Vitro :

  • Caco-2 assays : Measure intestinal permeability and P-glycoprotein efflux .
  • Microsomal stability : Incubate with liver microsomes to assess CYP450-mediated metabolism .
    • In Vivo :
  • Rodent models : Administer IV/PO doses and collect plasma for LC-MS/MS-based pharmacokinetic profiling (t₁/₂, AUC) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.